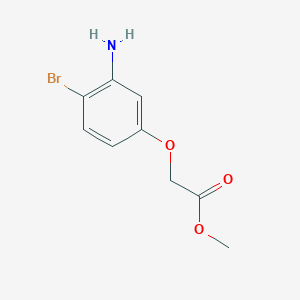

Methyl 2-(3-amino-4-bromophenoxy)acetate

Description

Methyl 2-(3-amino-4-bromophenoxy)acetate is a brominated aromatic ester derivative featuring a phenoxy backbone substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 2. The molecule is esterified with a methyl group via an acetoxy (-OCH₂COOCH₃) linker. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive sites—the amino group (nucleophilic), bromine (electrophilic), and ester moiety (hydrolyzable)—enable diverse functionalization pathways, such as cross-coupling reactions or amide bond formation .

Properties

IUPAC Name |

methyl 2-(3-amino-4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIBWCFDRDVWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 2-(3-amino-4-bromophenoxy)acetate typically begins with commercially available starting materials such as 3-amino-4-bromophenol and methyl bromoacetate.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in Methyl 2-(3-amino-4-bromophenoxy)acetate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Dehalogenated derivatives.

Scientific Research Applications

Chemistry:

Building Block: Methyl 2-(3-amino-4-bromophenoxy)acetate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

Bioconjugation: The amino group allows for conjugation with biomolecules, facilitating the study of biological processes.

Medicine:

Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents with desired biological activities.

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-bromophenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent type, position, or ester/acid functionality. Below is a comparative analysis of key derivatives:

Reactivity and Electronic Effects

- Amino Group Influence: The -NH₂ group in this compound enhances nucleophilic reactivity compared to methoxy (-OCH₃) or bromomethyl (-CH₂Br) substituents in analogs . This facilitates electrophilic aromatic substitution (e.g., diazotization) or coupling reactions.

- Bromine Position: Bromine at C4 (meta to the amino group) introduces steric hindrance, reducing reactivity compared to para-substituted bromine in Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate .

- Ester vs. Acid : The methyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid), which are prone to deprotonation in basic conditions .

Case Studies

- Combretastatin Analog Synthesis: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate was used in Perkin condensations to generate antimitotic agents, demonstrating the utility of brominated aromatic esters in natural product synthesis .

- Polymer Modification : Methyl [4-(bromomethyl)phenyl]acetate’s bromomethyl group enabled crosslinking in polystyrene derivatives, highlighting the role of halogenated esters in material science .

Limitations and Challenges

- Amino Group Oxidation: The -NH₂ group in this compound is susceptible to oxidation, necessitating inert atmospheres during reactions .

- Regioselectivity Issues : Bromination of methoxyphenylacetic acid (as in 2-(3-bromo-4-methoxyphenyl)acetic acid) requires precise stoichiometry to avoid di-substitution .

Biological Activity

Methyl 2-(3-amino-4-bromophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a brominated phenoxy group and an amino substituent. The synthesis typically involves the reaction of 3-amino-4-bromophenol with methyl acetate under acidic or basic conditions to facilitate ester formation.

Synthetic Route Example

- Reagents : 3-amino-4-bromophenol, methyl acetate, acid catalyst (e.g., sulfuric acid).

- Conditions : Reflux for several hours followed by purification through crystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 5.64 |

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 12.45 |

| Pseudomonas aeruginosa | 15.67 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Research indicates that it may inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

A study reported an IC50 value of approximately 20 µM against human cancer cell lines, indicating moderate cytotoxicity. Further investigations into its mechanism revealed that the compound may interfere with specific signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Binding : Molecular docking studies suggest that this compound binds effectively to specific receptors involved in cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates

- A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound could reduce bacterial counts significantly in vitro, supporting its potential as an antibacterial agent.

- Cytotoxic Effects on Cancer Cells

- In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.